molecular formula C14H26N2O2 B11775952 tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B11775952
M. Wt: 254.37 g/mol
InChI Key: WDKTXMYBFRLTFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1823258-62-3, molecular formula: C₁₄H₂₆N₂O₂) is a bicyclic tertiary amine derivative with a tert-butyl carbamate (Boc) protecting group and an aminomethyl substituent at the 3-position of the azabicyclo[3.3.1]nonane scaffold . Key physicochemical properties include:

  • Molecular weight: 254.37 g/mol
  • Density: 1.043 ± 0.06 g/cm³
  • Boiling point: 351.1 ± 15.0 °C
  • pKa: 10.11 ± 0.29 (predicted for the aminomethyl group) .

The compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic disorders. Its rigid bicyclic structure enhances binding affinity to biological targets, while the Boc group facilitates selective deprotection during synthetic workflows .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-5-4-6-12(16)8-10(7-11)9-15/h10-12H,4-9,15H2,1-3H3

InChI Key

WDKTXMYBFRLTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CN

Origin of Product

United States

Preparation Methods

Preparation of the Azabicyclic Core

The synthesis of the 9-azabicyclo[3.3.1]nonane core structure typically begins with readily available starting materials. One established approach draws from methodologies used for similar azabicyclic systems, particularly those documented for 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO).

The initial step involves a double Mannich reaction, often using glutaraldehyde and acetone dicarboxylic acid in the presence of a primary amine. This reaction establishes the bicyclic framework in a single operation:

Acetone dicarboxylic acid + Glutaraldehyde + Primary amine → 9-Substituted-9-azabicyclo[3.3.1]nonan-3-one

A practical example of this approach is demonstrated in the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which provides a useful model:

Table 1: Reaction Conditions for Azabicyclic Core Formation

Reagents Quantities Conditions Yield
Acetone dicarboxylic acid 20 g (0.137 mol) Initial temp <5°C, then 5°C for 20 h, 25°C for 20 h ~57%
Glutaraldehyde (50%) 25.8 mL (0.137 mol)
Benzylamine 12.9 mL (0.123 mol)
18% Sulfuric acid 43.2 mL
9% Sodium acetate 47.8 mL Added over 1.5 h

This reaction establishes the key bicyclic structure with a ketone functionality at the 3-position, which serves as a versatile handle for further modifications.

Reduction of the Ketone Functionality

The next critical step involves the reduction of the 3-keto group to an alcohol. This can be accomplished using sodium borohydride in a protic solvent system such as methanol/water or isopropanol:

9-Substituted-9-azabicyclo[3.3.1]nonan-3-one + NaBH4 → 9-Substituted-9-azabicyclo[3.3.1]nonan-3-ol

The reduction typically proceeds with high stereoselectivity, predominantly yielding the exo-alcohol isomer due to the preferred approach of the reducing agent from the less hindered face of the bicyclic system.

Table 2: Conditions for Ketone Reduction

Reagents Quantities Conditions Yield
9-Substituted-9-azabicyclo[3.3.1]nonan-3-one 1.0 equiv 0-5°C initially, then room temperature 85-95%
Sodium borohydride 2.0 equiv
Methanol or isopropanol 10-20 volumes

This reduction step typically achieves high yields (>85%) and can be performed on a multi-gram scale.

Introduction of the N-Boc Protecting Group

For the specific target compound, the nitrogen of the azabicyclic system needs to be protected with a tert-butyloxycarbonyl (Boc) group. If starting from an N-substituted derivative (such as the N-benzyl compound), deprotection followed by Boc protection is required:

  • Debenzylation can be accomplished through catalytic hydrogenation:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol + H2/Pd(OH)2 → 9-Azabicyclo[3.3.1]nonan-3-ol
  • Boc protection is then performed using di-tert-butyl dicarbonate:
9-Azabicyclo[3.3.1]nonan-3-ol + (Boc)2O → tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Table 3: Conditions for N-Boc Protection

Reagents Quantities Conditions Yield
9-Azabicyclo[3.3.1]nonan-3-ol 1.0 equiv 0°C initially, then room temperature for 3 h 90-95%
Di-tert-butyl dicarbonate 1.1 equiv
Triethylamine 1.5 equiv
Dichloromethane 10 volumes

The N-Boc protection typically proceeds with excellent yields and the product can be purified by flash column chromatography.

Functionalization to Introduce the Aminomethyl Group

The conversion of the 3-hydroxy group to an aminomethyl substituent requires a multi-step transformation:

  • Oxidation of the secondary alcohol to a ketone:
tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate → tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate

This oxidation can be performed using various oxidants such as Dess-Martin periodinane, TEMPO/NaOCl, or Swern conditions. Alternatively, the ketone (tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate) may be commercially available.

  • Homologation and introduction of the amine functionality:

Several approaches can be used for this transformation:

a) Reductive amination of an aldehyde intermediate:

tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate → tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate → tert-Butyl 3-formyl-9-azabicyclo[3.3.1]nonane-9-carboxylate → this compound

b) Wittig reaction followed by reduction:

tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate → tert-Butyl 3-(cyanomethylene)-9-azabicyclo[3.3.1]nonane-9-carboxylate → this compound

Alternative Synthetic Approaches

Starting from 3-Amino Derivatives

An alternative approach involves starting from tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, which already contains the key azabicyclic core with the amino group at the 3-position. The transformation would require:

  • Protection of the primary amine
  • Homologation to introduce the methylene spacer
  • Deprotection of the amine protecting group

This approach might be particularly useful when the 3-amino derivative is readily available.

Ruthenium-Catalyzed Hydrogenation

Patent literature describes ruthenium-catalyzed hydrogenation methods for the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This approach could potentially be adapted for the synthesis of intermediates in the preparation of this compound:

tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate + H2/Ru catalyst → tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

The ruthenium-catalyzed hydrogenation typically proceeds with high stereoselectivity, providing control over the configuration of the resulting alcohol.

Optimized Synthetic Route

Based on the available information, an optimized synthetic route to this compound would involve:

Scheme 1: Optimized Synthetic Route

  • Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one via double Mannich reaction
  • Reduction to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol using sodium borohydride
  • Debenzylation via catalytic hydrogenation to give 9-azabicyclo[3.3.1]nonan-3-ol
  • N-Boc protection to yield tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Oxidation to tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Homologation and introduction of the amine functionality to give the target compound

Table 5: Overall Synthetic Efficiency

Starting Materials Number of Steps Overall Yield (Estimated)
Acetone dicarboxylic acid, Glutaraldehyde, Benzylamine 6 25-35%
Commercial tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate 2 60-75%

The selection of the optimal route would depend on the availability of starting materials, scale requirements, and specific laboratory constraints.

Purification and Characterization

Purification Methods

The final compound and intermediates can be purified using standard techniques:

  • Column chromatography: Typically using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane gradients with small percentages of triethylamine or ammonia to minimize tailing)
  • Recrystallization: From appropriate solvent combinations such as ethyl acetate/hexane
  • Salt formation and recrystallization: Formation of the hydrochloride salt can facilitate purification in some cases

Characterization Data

The final compound this compound can be characterized using standard analytical techniques:

Table 6: Analytical Data for this compound

Analysis Type Characteristic Data
1H NMR Distinctive signals for tert-butyl group (δ ~1.45 ppm), bicyclic framework protons (δ ~1.5-3.5 ppm), and aminomethyl protons (δ ~2.5-3.0 ppm)
13C NMR Signals for tert-butyl carbon (δ ~28 ppm), carbonyl carbon (δ ~155 ppm), and aminomethyl carbon (δ ~45 ppm)
Mass Spectrometry Molecular ion peak at m/z 254.37, characteristic fragmentation pattern including loss of the Boc group
IR Characteristic bands for N-H stretching (~3300-3400 cm-1), C=O stretching (~1690 cm-1)
HPLC Retention time dependent on column and conditions used, typically ≥95% purity for research-grade material

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications Reference
tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-(Aminomethyl) C₁₄H₂₆N₂O₂ 254.37 Pharmaceutical building block
tert-Butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-Hydroxy C₁₃H₂₃NO₃ 241.33 Intermediate for pyrazine derivatives
tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate exo-3-Amino C₁₃H₂₄N₂O₂ 240.34 Neurological drug synthesis
tert-Butyl 3-((pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-9-azabicyclo[3.3.1]nonane-9-carboxylate 3-(Pyrimido-oxazin-4-yl)amino C₂₃H₂₇FN₆O₃ 455.22 GPR119 agonist (anti-diabetic)

Substituent Impact :

  • Aminomethyl group: Enhances solubility in polar solvents and enables conjugation with electrophilic moieties (e.g., acyl chlorides) .
  • Hydroxy group : Facilitates nucleophilic substitution reactions (e.g., with chloropyrazine to form aryl ether derivatives) .
  • Pyrimido-oxazine substituent : Introduces planar aromaticity, improving binding to G-protein-coupled receptors (GPCRs) like GPR119 .

Key Observations :

  • The Boc group is retained in most synthetic routes to protect the amine during functionalization .
  • Lower yields (e.g., 34% for pyrazine derivatives ) highlight steric challenges in modifying the azabicyclo scaffold.

Table 3: Property Comparison

Property Target Compound 3-Hydroxy Derivative exo-3-Amino Derivative
Molecular weight 254.37 241.33 240.34
Water solubility Moderate (amine group) Low (hydroxy group) High (primary amine)
Hazard profile Not reported H315/H319 (skin/eye irritation) H302 (harmful if swallowed)

Safety Notes:

  • Tert-butyl azabicyclo derivatives generally require handling in inert atmospheres due to moisture sensitivity .

Biological Activity

tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other diseases influenced by cellular signaling pathways. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1823258-62-3

Research indicates that this compound may exert its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. The inhibition of these enzymes is linked to various cellular processes, including:

  • Cell Proliferation : Inhibition of PI3K signaling can lead to reduced cellular proliferation in cancer cells.
  • Apoptosis Induction : The compound may enhance apoptosis in tumor cells by disrupting survival signaling pathways.
  • Anti-inflammatory Effects : It has potential applications in treating inflammatory diseases by modulating immune cell activity.

Biological Activity Data

ActivityEffectReference
Inhibition of PI3KPotent against Class I PI3K enzymes
Anti-tumor activityReduces tumor cell proliferation
Modulation of inflammatory responsesMay alleviate symptoms in inflammatory diseases

Case Studies and Research Findings

  • Anti-Cancer Properties :
    A study highlighted the compound's efficacy in inhibiting the growth of various cancer cell lines, including those from breast and colon cancers. The mechanism was attributed to its ability to inhibit PI3K signaling pathways, which are often dysregulated in tumors.
  • Inflammatory Diseases :
    Research has shown that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its selective action on PI3K pathways suggests a dual role in both cancer therapy and inflammation management.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate, and what key reagents are employed?

The synthesis typically involves multi-step protocols, including cyclization and protective group strategies. For example, a reported method uses tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux conditions to form the bicyclic core . Reagents like acetic acid are added to control reaction kinetics. Post-synthetic steps may include Boc protection of the aminomethyl group and purification via column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

Key characterization methods include:

  • NMR spectroscopy : To confirm the bicyclic structure and stereochemistry (e.g., 1R,5S configuration) .
  • Mass spectrometry (MS) : For molecular weight verification (254.37 g/mol) and fragmentation patterns .
  • Infrared (IR) spectroscopy : To identify functional groups like the carbonyl (C=O) and amine (N-H) stretches . Physical properties such as density (1.043 g/cm³) and boiling point (351.1°C) are predicted computationally or measured experimentally .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

The compound is stable at room temperature but sensitive to strong oxidizing agents and extreme pH. Storage recommendations include airtight containers in a cool, dry environment (<25°C) and avoidance of light .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

Optimization strategies include:

  • Temperature control : Maintaining reflux conditions to avoid decomposition .
  • Reagent stoichiometry : Adjusting molar ratios of paraformaldehyde and benzylamine to prevent over-substitution .
  • Catalyst screening : Testing acids (e.g., acetic acid) to enhance cyclization efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. How does stereochemistry at positions 1R and 5S influence biological activity?

The 1R,5S configuration dictates spatial orientation of the aminomethyl group, which is critical for binding to biological targets like enzymes or receptors. Computational docking studies and comparative assays with stereoisomers can elucidate structure-activity relationships (SAR). For instance, altering stereochemistry may reduce binding affinity by >50% in receptor inhibition assays .

Q. How should researchers address contradictions in reported stability or reactivity data?

Contradictions (e.g., pH sensitivity vs. reported stability) can be resolved by:

  • Controlled experiments : Testing stability under varying pH and temperature conditions .
  • Comparative studies : Replicating prior methodologies to identify variables (e.g., solvent purity, humidity) .
  • Advanced characterization : Using differential scanning calorimetry (DSC) to detect decomposition thresholds .

Q. What advanced spectroscopic or computational methods are used to study this compound’s interactions with biological targets?

  • X-ray crystallography : To resolve 3D binding modes with proteins .
  • Molecular dynamics simulations : Modeling interactions over time to predict binding kinetics .
  • pKa determination : Computational tools (e.g., MarvinSketch) predict protonation states affecting solubility and activity (predicted pKa = 10.11) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?

  • Functional group modifications : Replacing the tert-butyl group with other carbamates to assess solubility changes .
  • Biological assays : Testing derivatives for IC50 values against target enzymes or receptors .
  • Metabolic stability assays : Using liver microsomes to evaluate pharmacokinetic profiles .

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